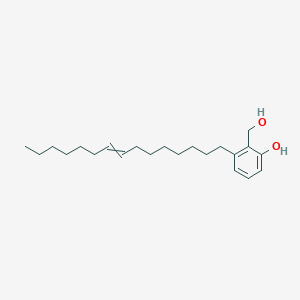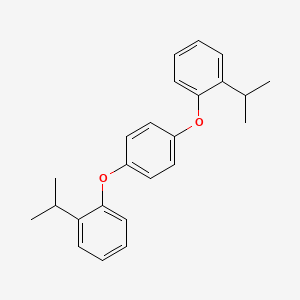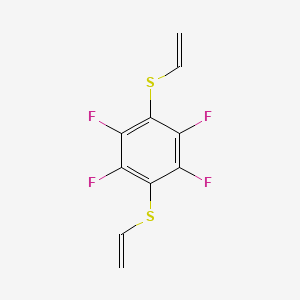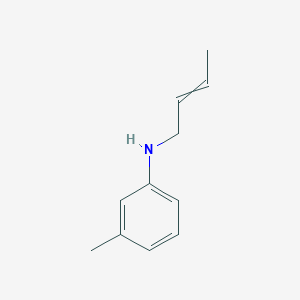![molecular formula C10H22OSi B12563598 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol CAS No. 143422-91-7](/img/structure/B12563598.png)
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol is an organosilicon compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a 2-methylprop-2-en-1-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylprop-2-en-1-ol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl(dimethyl)silyl group can be removed under mild acidic or basic conditions, regenerating the free alcohol .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the 2-methylprop-2-en-1-ol backbone.
tert-Butyldimethylsilyl chloride: A precursor used in the synthesis of silyl ethers.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyloxy group attached to an acetaldehyde moiety.
Uniqueness
3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol is unique due to its combination of a silyl protecting group with an enol structure, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Propiedades
Número CAS |
143422-91-7 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-9(7-11)8-12(5,6)10(2,3)4/h8,11H,7H2,1-6H3 |
Clave InChI |
MYVANWTUTDGUMP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[Si](C)(C)C(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
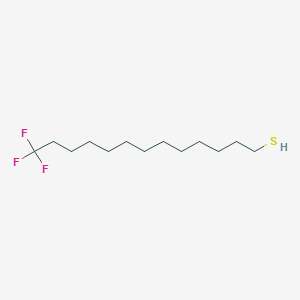
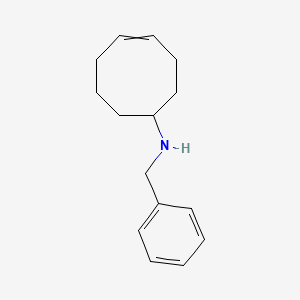
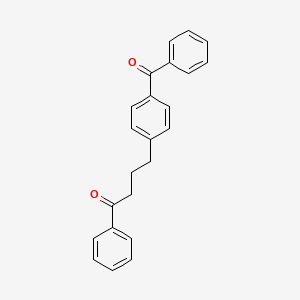

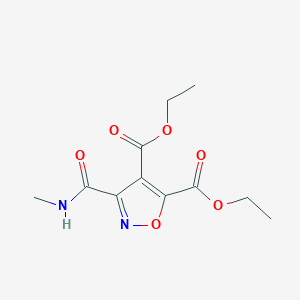
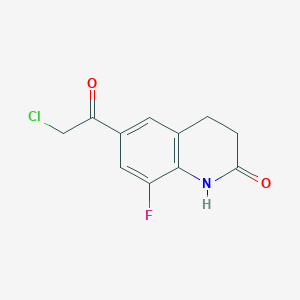
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
